molecular formula C18H20N4O2 B13363427 2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

2-hydroxy-4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]pyridine-3-carboxamide

Cat. No.: B13363427
M. Wt: 324.4 g/mol
InChI Key: JKUXPBOILPNJHP-UHFFFAOYSA-N
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Description

4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide is a complex organic compound that features a benzimidazole moiety. Benzimidazole derivatives are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory properties . This compound’s unique structure makes it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide typically involves multiple steps. The benzimidazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its equivalents

Industrial Production Methods

Industrial production methods for such complex organic compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The specific industrial methods for this compound would likely involve large-scale synthesis techniques that ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen atoms into the molecule, potentially altering its pharmacological properties.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, which can also modify the compound’s activity.

    Substitution: This reaction involves replacing one functional group with another, which can be used to create derivatives with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and reaction times to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxygenated derivative, while reduction could produce a more hydrogenated form. Substitution reactions can result in a wide variety of derivatives with different functional groups.

Scientific Research Applications

4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to inhibit enzymes and interfere with DNA synthesis, which can lead to its antimicrobial and anticancer effects . The compound’s specific interactions with molecular pathways depend on its structure and the presence of specific functional groups.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzimidazole derivatives, such as:

Uniqueness

What sets 4,6-dimethyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxamide apart is its specific combination of functional groups and its potential for diverse pharmacological activities. Its unique structure allows for a wide range of chemical modifications, making it a versatile compound for research and development.

Properties

Molecular Formula

C18H20N4O2

Molecular Weight

324.4 g/mol

IUPAC Name

4,6-dimethyl-N-[2-(1-methylbenzimidazol-2-yl)ethyl]-2-oxo-1H-pyridine-3-carboxamide

InChI

InChI=1S/C18H20N4O2/c1-11-10-12(2)20-18(24)16(11)17(23)19-9-8-15-21-13-6-4-5-7-14(13)22(15)3/h4-7,10H,8-9H2,1-3H3,(H,19,23)(H,20,24)

InChI Key

JKUXPBOILPNJHP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=O)N1)C(=O)NCCC2=NC3=CC=CC=C3N2C)C

Origin of Product

United States

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